
Iminodiacetic acid hydroxamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iminodiacetic acid hydroxamate is a compound that combines the properties of iminodiacetic acid and hydroxamic acid. Iminodiacetic acid is a nonproteinogenic alpha-amino acid containing a nitrogen atom bound to two carboxymethyl groups . Hydroxamic acids are known for their ability to form stable complexes with metal ions . The combination of these two functionalities in this compound makes it a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iminodiacetic acid hydroxamate can be synthesized through the reaction of iminodiacetic acid with hydroxylamine hydrochloride in the presence of a suitable activating agent . The reaction typically involves the formation of an intermediate ester, which then reacts with hydroxylamine to form the hydroxamate . The reaction conditions often include mild temperatures and neutral to slightly basic pH to ensure the stability of the hydroxamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Iminodiacetic acid hydroxamate undergoes various chemical reactions, including:
Substitution: The hydroxamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific conditions and reagents used.
Common Reagents and Conditions
Chelation: Metal ions such as copper(II), nickel(II), and zinc(II) are commonly used for chelation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions include metal complexes, substituted derivatives, and oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Iminodiacetic acid hydroxamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of iminodiacetic acid hydroxamate involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the iminodiacetic acid moiety act as electron-pair donors, forming coordinate bonds with metal ions . This chelation process is crucial for its applications in metal ion separation and purification. Additionally, the hydroxamate group can interact with metal ions through various coordination modes, enhancing the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iminodiacetic acid: Shares the iminodiacetic acid moiety but lacks the hydroxamate group.
Hydroxamic acids: Contain the hydroxamate functionality but do not have the iminodiacetic acid moiety.
Aminophosphonic acids: Similar chelating properties but with different functional groups.
Uniqueness
Iminodiacetic acid hydroxamate is unique due to the combination of iminodiacetic acid and hydroxamate functionalities, which provides enhanced chelating properties and versatility in various applications .
Propriétés
Formule moléculaire |
C4H9N3O4 |
|---|---|
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
amino 2-[(2-aminooxy-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C4H9N3O4/c5-10-3(8)1-7-2-4(9)11-6/h7H,1-2,5-6H2 |
Clé InChI |
HGLNEVJQXXEMKO-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)ON)NCC(=O)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


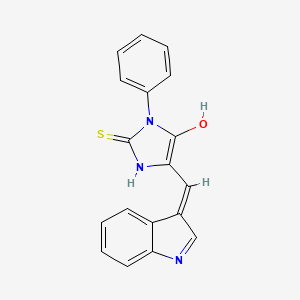

![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)

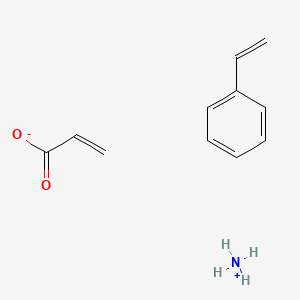

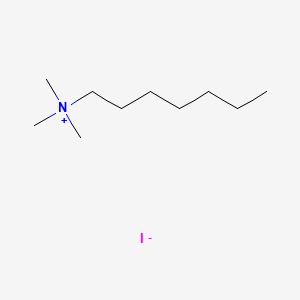
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
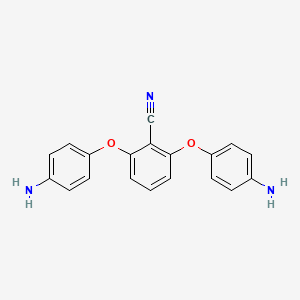

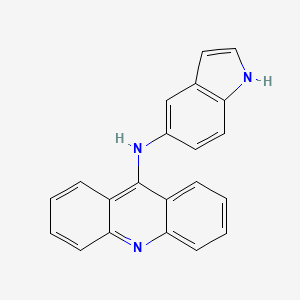
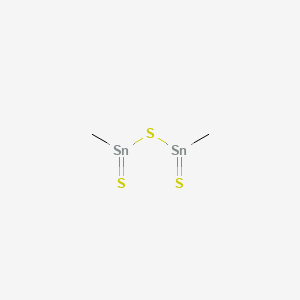
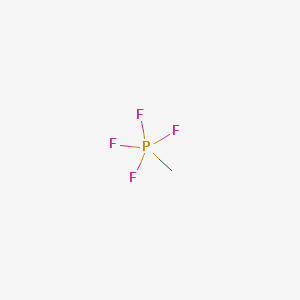
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
